molecular formula C16H12O3 B7752152 6-Hydroxy-4'-methylflavone

6-Hydroxy-4'-methylflavone

Cat. No. B7752152
M. Wt: 252.26 g/mol
InChI Key: LHPATWROTSKEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-4'-methylflavone is a useful research compound. Its molecular formula is C16H12O3 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Hydroxy-4'-methylflavone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-4'-methylflavone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Spectral Differentiation : Research has been conducted on the synthesis of methylflavones, including compounds similar to 6-Hydroxy-4'-methylflavone, and their spectral characteristics. These studies provide insights into the differentiation of these compounds based on their spectral properties (Hauteville, Rakotovao, Duclos, & Voirin, 1998).

  • Biological Activity : The positive modulation of γ-aminobutyric acid (GABA) action by 6-methylflavones at human recombinant GABAA receptors has been observed. This enhancement is independent of flumazenil-sensitive benzodiazepine sites, indicating a unique mechanism of action (Hall, Chebib, Hanrahan, & Johnston, 2004).

  • Interaction with Biological Membranes : Studies on 4'-methylflavonoids have shown that they interact with red blood cell membranes, phosphatidylcholine model membranes, and human serum albumin. This interaction can affect the fluidity and packing order of lipid membranes (Włoch et al., 2021).

  • Fungal Biotransformation : Methylated flavonoids have been subjected to fungal biotransformation to obtain glycosylated derivatives, which show increased aqueous solubility and bioavailability. This is a valuable method for enhancing the properties of these compounds (Krawczyk-Łebek et al., 2021).

  • Inhibition of Proinflammatory Cytokine Release : Flavones and flavanones, including methylflavonoids, have been studied for their potential to inhibit the release of proinflammatory cytokines. This research suggests potential anti-inflammatory applications (Nchiozem-Ngnitedem et al., 2020).

  • Anticancer Activity : Certain methylflavones have shown anticancer activity, notably through the induction of apoptosis in cancer cell lines. This suggests their potential application in cancer treatment (Yue et al., 2013).

properties

IUPAC Name

6-hydroxy-2-(4-methylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPATWROTSKEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-4'-methylflavone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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